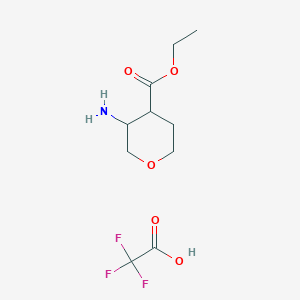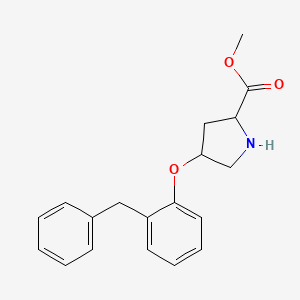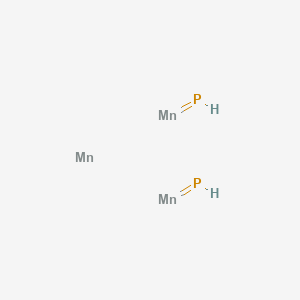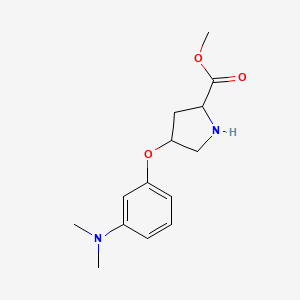
(5-Methyl-2-propan-2-ylcyclohexyl) 4-bromobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-bromobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexane ring substituted with isopropyl and methyl groups, and an ester functional group attached to a 4-bromobutanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-bromobutanoate typically involves the esterification of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol with 4-bromobutanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester in high yield.
Industrial Production Methods
In an industrial setting, the production of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-bromobutanoate can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher efficiency and yield. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-bromobutanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 4-bromobutanoate moiety can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol and 4-bromobutanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl alcohol and substituted butanoates.
Hydrolysis: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol and 4-bromobutanoic acid.
Reduction: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl alcohol.
Applications De Recherche Scientifique
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-bromobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-bromobutanoate involves its interaction with specific molecular targets, such as enzymes. For example, in enzymatic hydrolysis, the ester bond is cleaved by esterases, resulting in the formation of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol and 4-bromobutanoic acid. The molecular pathways involved in these reactions depend on the specific enzyme and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-bromopropanoate
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzoate
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-hydroxypropanoate
Uniqueness
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-bromobutanoate is unique due to the presence of the 4-bromobutanoate moiety, which imparts distinct chemical reactivity compared to other similar compounds
Propriétés
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 4-bromobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BrO2/c1-10(2)12-7-6-11(3)9-13(12)17-14(16)5-4-8-15/h10-13H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHZZDYOFYUOGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CCCBr)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,9-Diazaspiro[6.6]tridecane](/img/structure/B12104899.png)
![1-butyl-2-((E)-2-((E)-3-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-2-phenylcyclopent-1-en-1-yl)vinyl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B12104902.png)
![6-[2-(2-Ethyl-4-hydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12104905.png)
![2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid](/img/structure/B12104908.png)
![[(2R)-2-Amino-1,1-difluoro-2-phenylethyl]phosphonic acid](/img/structure/B12104917.png)


![(3aR,4S,6R,6aS)-6-(N-Boc-amino)-3-(1-ethylpropyl)-3a,5,6,6a-tetrahydro-4H-cyclopent[d]isoxazole-4-carboxylicAcidMethylEster](/img/structure/B12104945.png)




